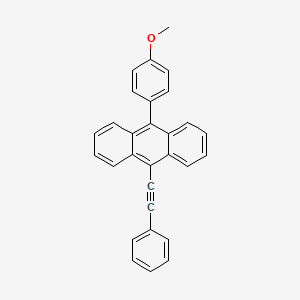
9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is an organic compound that belongs to the anthracene family It is characterized by the presence of a methoxyphenyl group and a phenylethynyl group attached to the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, 4-methoxyphenylacetylene, and phenylacetylene.
Reaction Conditions: The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine or potassium carbonate.
Procedure: The anthracene derivative is reacted with 4-methoxyphenylacetylene and phenylacetylene in the presence of the palladium catalyst and copper co-catalyst under an inert atmosphere, typically nitrogen or argon. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene.
Industrial Production Methods
While specific industrial production methods for 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.
Major Products Formed
Oxidation: Quinones and other oxidized anthracene derivatives.
Reduction: Reduced anthracene derivatives with hydrogenated rings.
Substitution: Anthracene derivatives with various substituents on the aromatic rings.
科学的研究の応用
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is primarily related to its electronic structure and ability to participate in π-π interactions. The compound can interact with various molecular targets through non-covalent interactions, influencing the electronic properties of materials and biological systems. The specific pathways involved depend on the context of its application, such as in organic electronics or biological studies.
類似化合物との比較
Similar Compounds
9-Phenylethynyl-anthracene: Lacks the methoxyphenyl group, resulting in different electronic properties.
9-(4-Methoxyphenyl)-anthracene: Lacks the phenylethynyl group, affecting its photophysical characteristics.
10-(Phenylethynyl)-anthracene: Lacks the methoxyphenyl group, leading to variations in its chemical reactivity.
Uniqueness
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is unique due to the presence of both the methoxyphenyl and phenylethynyl groups, which confer distinct electronic and photophysical properties. These features make it particularly valuable for applications in organic electronics and materials science, where specific electronic characteristics are crucial.
特性
分子式 |
C29H20O |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
9-(4-methoxyphenyl)-10-(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C29H20O/c1-30-23-18-16-22(17-19-23)29-27-13-7-5-11-24(27)26(25-12-6-8-14-28(25)29)20-15-21-9-3-2-4-10-21/h2-14,16-19H,1H3 |
InChIキー |
BLVFSFJCIBQKBN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


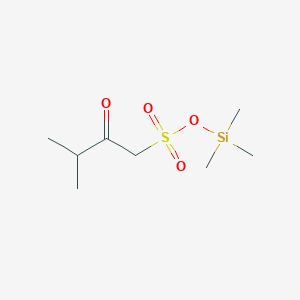

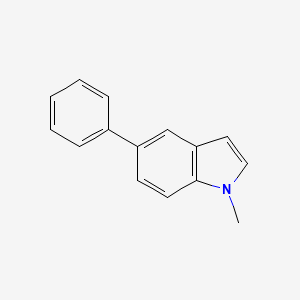
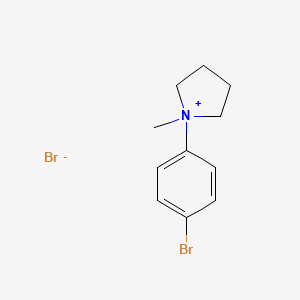
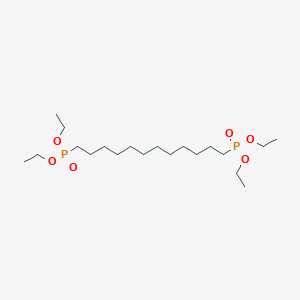
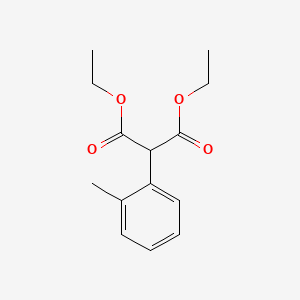
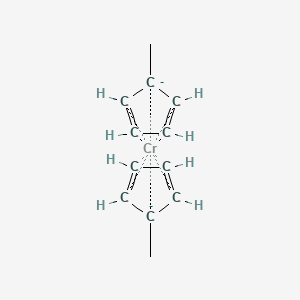
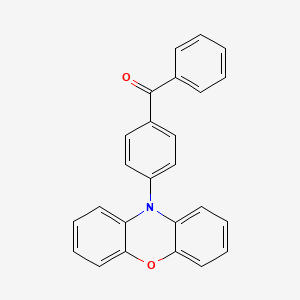
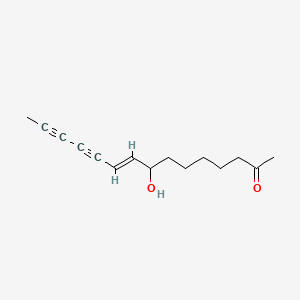

![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
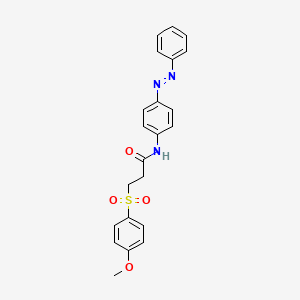
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
